Cas no 2870667-76-6 (3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid)

3-{(Benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amine group and a 2-fluorophenyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural rigidity, which can enhance binding selectivity in drug design. The presence of the fluorine atom may improve metabolic stability and bioavailability, while the Cbz group offers a versatile handle for further synthetic modifications. Its well-defined stereochemistry and functional group arrangement make it a valuable intermediate for the development of bioactive molecules, particularly in the synthesis of peptidomimetics and small-molecule inhibitors.
3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid structure
2870667-76-6 structure
Product name:3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
CAS No:2870667-76-6
MF:C19H18FNO4
Molecular Weight:343.348928928375
CID:5612441
PubChem ID:165992038

3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2-Fluorophenyl)-3-[[(phenylmethoxy)carbonyl]amino]cyclobutanecarboxylic acid
    • Cyclobutanecarboxylic acid, 1-(2-fluorophenyl)-3-[[(phenylmethoxy)carbonyl]amino]-
    • 3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
    • インチ: 1S/C19H18FNO4/c20-16-9-5-4-8-15(16)19(17(22)23)10-14(11-19)21-18(24)25-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,21,24)(H,22,23)
    • InChIKey: LJNCZPXTFXLVOT-UHFFFAOYSA-N
    • SMILES: C1C=CC=CC=1COC(=O)NC1CC(C2=C(C=CC=C2)F)(C(O)=O)C1

3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-35262020-0.25g
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
2870667-76-6
0.25g
$906.0 2023-09-03
Enamine
EN300-35262020-0.5g
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
2870667-76-6
0.5g
$946.0 2023-09-03
Enamine
EN300-35262020-10g
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
2870667-76-6
10g
$4236.0 2023-09-03
Enamine
EN300-35262020-2.5g
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
2870667-76-6
2.5g
$1931.0 2023-09-03
Enamine
EN300-35262020-1g
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
2870667-76-6
1g
$986.0 2023-09-03
Enamine
EN300-35262020-0.05g
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
2870667-76-6
0.05g
$827.0 2023-09-03
Enamine
EN300-35262020-0.1g
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
2870667-76-6
0.1g
$867.0 2023-09-03
Enamine
EN300-35262020-5g
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
2870667-76-6
5g
$2858.0 2023-09-03
Enamine
EN300-35262020-5.0g
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
2870667-76-6
5.0g
$2858.0 2023-07-07
Enamine
EN300-35262020-1.0g
3-{[(benzyloxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
2870667-76-6
1.0g
$986.0 2023-07-07

3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid 関連文献

3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acidに関する追加情報

Research Briefing on 3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 2870667-76-6)

The compound 3-{(benzyloxy)carbonylamino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 2870667-76-6) has recently emerged as a molecule of interest in medicinal chemistry due to its unique structural features and potential biological activities. This cyclobutane derivative, characterized by a fluorophenyl moiety and a benzyloxycarbonyl-protected amino group, represents an important scaffold in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

Recent studies have focused on the synthesis and characterization of this compound, with particular attention to its stereochemistry and conformational properties. The cyclobutane ring introduces significant ring strain, which may contribute to enhanced binding affinity when interacting with biological targets. The presence of the fluorine atom at the ortho position of the phenyl ring has been shown to influence both the compound's physicochemical properties and its metabolic stability, making it an attractive candidate for further pharmaceutical development.

In the context of drug discovery, this molecule has been investigated as a potential intermediate in the synthesis of more complex bioactive compounds. Several research groups have reported its use in the preparation of protease inhibitors, with preliminary studies suggesting activity against specific cysteine proteases involved in inflammatory processes. The carboxylic acid functionality provides a convenient handle for further derivatization, allowing for the creation of diverse analogs with potentially improved pharmacological profiles.

Structural-activity relationship (SAR) studies have revealed that modifications to the benzyloxycarbonyl protecting group can significantly impact the compound's biological activity and selectivity. Recent computational modeling studies have provided insights into the preferred conformations of this molecule when bound to potential biological targets, offering valuable information for rational drug design approaches.

From a synthetic chemistry perspective, novel routes to this compound have been developed, including asymmetric synthesis methods that allow for the production of enantiomerically pure material. These advancements are particularly important given the increasing regulatory emphasis on chirality in pharmaceutical development. The compound's stability under various conditions has also been characterized, with results indicating good stability in acidic media but susceptibility to basic hydrolysis of the carbamate protecting group.

Current research directions include exploring the compound's potential as a building block for the development of novel antiviral agents, with particular interest in its application against emerging viral pathogens. Preliminary docking studies suggest that derivatives of this scaffold may interact with specific viral protein targets, though further experimental validation is required. The compound's relatively low toxicity profile, as demonstrated in initial in vitro assays, supports its potential for further development as a pharmaceutical intermediate or lead compound.

Future research opportunities include more extensive biological screening to identify potential therapeutic applications, optimization of synthetic routes for large-scale production, and exploration of novel derivatives with improved pharmacological properties. The unique combination of structural features in this molecule continues to make it an interesting subject for both academic and industrial research in medicinal chemistry.

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